molecular formula C8H7Cl2NO2 B14886731 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide

2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide

Cat. No.: B14886731
M. Wt: 220.05 g/mol
InChI Key: OGFGSOMJHKBCKL-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2. It is a chlorinated derivative of acetamide and is known for its applications in various fields of scientific research. This compound is characterized by the presence of both chloro and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide typically involves the chloroacetylation of 4-chloro-2-hydroxyaniline. The reaction is carried out using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solvents like acetonitrile or dichloromethane can aid in the efficient mixing of reactants and the removal of by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can disrupt the normal function of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-hydroxyphenyl)acetamide
  • 4-amino-2-chlorophenol
  • N-(4-chlorophenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may lack one of these functional groups .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H7Cl2NO2/c9-4-8(13)11-6-2-1-5(10)3-7(6)12/h1-3,12H,4H2,(H,11,13)

InChI Key

OGFGSOMJHKBCKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)NC(=O)CCl

Origin of Product

United States

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